molecular formula C9H13N3O B3031080 2-Methoxy-4-pyrrolidinopyrimidine CAS No. 1393442-30-2

2-Methoxy-4-pyrrolidinopyrimidine

Cat. No. B3031080
CAS RN: 1393442-30-2
M. Wt: 179.22
InChI Key: QZOCIEHHRHSMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-pyrrolidinopyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. The methoxy group at the 2-position and the pyrrolidinyl group at the 4-position indicate that this compound is a derivative of pyrimidine with potential chemical and biological applications.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, 5-pyrimidylboronic acid and its derivatives have been synthesized using lithium-halogen exchange reactions followed by reaction with triisopropylborate, which could be a potential method for synthesizing 2-methoxy-4-pyrrolidinopyrimidine . Additionally, the synthesis of 2,4-methanopyrrolidines, which are structurally related to 2-methoxy-4-pyrrolidinopyrimidine, has been achieved through an intramolecular photochemical [2 + 2]-cycloaddition in flow, suggesting that photochemical methods could be applicable .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated using various spectroscopic techniques. For example, the X-ray crystal structures of certain pyrimidine compounds have been reported, providing insights into the molecular conformation and crystal packing . Quantum chemical calculations have also been used to understand the molecular structure and spectroscopic properties of pyrimidine analogs, which could be applied to 2-methoxy-4-pyrrolidinopyrimidine to predict its structure and behavior .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions. Suzuki cross-coupling reactions have been used to yield heteroarylpyrimidines, which could potentially be adapted for the functionalization of 2-methoxy-4-pyrrolidinopyrimidine . The functionalization of pyridopyrimidines via metallation has been studied, indicating that metallation could be a viable pathway for introducing substituents into the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For instance, the solubility and lipophilicity of pyrrolidine analogs have been shown to be important characteristics in drug design, suggesting that 2-methoxy-4-pyrrolidinopyrimidine may also possess unique solubility and lipophilicity profiles . The photophysical properties of pyridine compounds, including fluorescence quantum yields, have been studied, which could be relevant for the analysis of 2-methoxy-4-pyrrolidinopyrimidine's properties . Furthermore, the synthesis of 2-alkoxypyridines has been associated with antiphlogistic activity, indicating potential biological applications for 2-methoxy-4-pyrrolidinopyrimidine .

Scientific Research Applications

Synthetic Applications and Chemical Properties

Pyrimidine derivatives, including 2-Methoxy-4-pyrrolidinopyrimidine analogs, have been extensively studied for their synthetic applications and chemical properties. For instance, the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has been explored, revealing their potential in the synthesis of acyclic nucleoside phosphonate analogues with antiviral activity, though showing poor inhibitory activity against DNA viruses while markedly inhibiting retrovirus replication in cell culture (Hocková et al., 2003). Another study detailed the use of 2-acyl-4-aminopyridines, including derivatives similar to 2-Methoxy-4-pyrrolidinopyrimidine, as catalysts for hydroxyl-directed methanolysis of esters, demonstrating their relevance in enhancing selectivity for certain chemical transformations (Sammakia & Hurley, 2000).

Antimicrobial Applications

Research into pyrimidine derivatives has also uncovered their potential antimicrobial applications. For example, novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from substrates including 2-Methoxy analogs, have shown significant antimicrobial activity against various bacterial strains, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

Kinase Inhibition and Anticancer Properties

The synthesis of 2,4-disubstituted-5-fluoropyrimidines, sharing a core similarity with 2-Methoxy-4-pyrrolidinopyrimidine, has been pursued for the development of potential kinase inhibitors, highlighting their relevance in anticancer research. These compounds have been identified as key structures in various anticancer agents, underscoring the importance of pyrimidine derivatives in medicinal chemistry (Wada et al., 2012).

Corrosion Inhibition

Pyrimidine derivatives have also been investigated for their applications in corrosion inhibition. A study on pyridine derivatives, closely related to 2-Methoxy-4-pyrrolidinopyrimidine, demonstrated their effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid, providing insights into their utility in industrial applications (Ansari et al., 2015).

Future Directions

The future directions in the research of 2-Methoxy-4-pyrrolidinopyrimidine and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-methoxy-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-9-10-5-4-8(11-9)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOCIEHHRHSMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270354
Record name Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-pyrrolidinopyrimidine

CAS RN

1393442-30-2
Record name Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-pyrrolidinopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-pyrrolidinopyrimidine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4-pyrrolidinopyrimidine
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-pyrrolidinopyrimidine
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-pyrrolidinopyrimidine
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4-pyrrolidinopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.